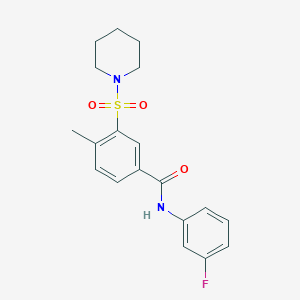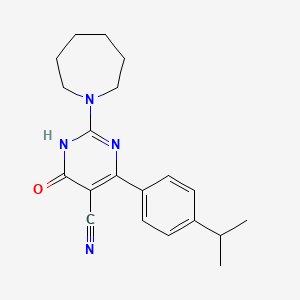![molecular formula C26H23N3O2 B6117944 4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B6117944.png)
4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine, commonly known as BIPM, is a potent and selective inhibitor of the protein kinase B-Raf. This compound has been extensively studied in the field of cancer research due to its ability to selectively target cancer cells with B-Raf mutations.
Mecanismo De Acción
BIPM selectively inhibits the activity of B-Raf by binding to its ATP-binding site. This results in the inhibition of the MAPK/ERK signaling pathway, which leads to the induction of apoptosis in cancer cells with B-Raf mutations. BIPM has been shown to have a higher affinity for mutant B-Raf than for the wild-type protein, making it a selective inhibitor of cancer cells with B-Raf mutations.
Biochemical and Physiological Effects:
BIPM has been shown to induce apoptosis in cancer cells with B-Raf mutations, while having little to no effect on normal cells. This selectivity makes it a promising candidate for cancer treatment. BIPM has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, further studies are needed to determine the long-term effects of BIPM on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BIPM is its selectivity for cancer cells with B-Raf mutations. This makes it a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. However, BIPM has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy as a therapeutic agent. Additionally, BIPM has low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on BIPM should focus on improving its pharmacokinetic properties, such as increasing its half-life and solubility in water. Additionally, further studies are needed to determine the long-term effects of BIPM on normal cells and tissues. Other future directions for research include investigating the use of BIPM in combination with other cancer therapies, such as chemotherapy and radiation therapy, and exploring its potential use in other types of cancer with B-Raf mutations.
Métodos De Síntesis
The synthesis of BIPM involves a multi-step process that starts with the preparation of 4-bromobiphenyl. This compound is then reacted with 2-phenyl-4-pyrimidinamine to form 6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinylamine. The final step involves the reaction of this compound with morpholine to yield BIPM. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
BIPM has been extensively studied in the field of cancer research due to its ability to selectively target cancer cells with B-Raf mutations. B-Raf is a protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in the B-Raf gene have been identified in various types of cancer, including melanoma, thyroid cancer, and colorectal cancer. BIPM has shown promising results in preclinical studies as a potential treatment for these types of cancer.
Propiedades
IUPAC Name |
4-[2-phenyl-6-(4-phenylphenoxy)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-3-7-20(8-4-1)21-11-13-23(14-12-21)31-25-19-24(29-15-17-30-18-16-29)27-26(28-25)22-9-5-2-6-10-22/h1-14,19H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMLYFHWEGVUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-methoxybenzamide](/img/structure/B6117863.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B6117873.png)
![5-{2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6117881.png)


![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6117909.png)
![N-({1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6117918.png)
![5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6117920.png)
![2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6117932.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117934.png)
![N-(3-methoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117938.png)

![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6117946.png)
